molecular formula C9H8N4O2 B13542557 6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid

6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid

Cat. No.: B13542557
M. Wt: 204.19 g/mol
InChI Key: QAKNMQYHFRZRIK-UHFFFAOYSA-N
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Description

6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid: is a heterocyclic compound with a fascinating structure. Let’s break it down:

    Imidazole Core: The compound contains an imidazole ring, which is a five-membered heterocyclic moiety composed of three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole is amphoteric, exhibiting both acidic and basic properties. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to this compound. While I don’t have specific details for this exact compound, imidazole derivatives are often synthesized through reactions like cyclization, condensation, or substitution.

Chemical Reactions Analysis

Reactivity:: Imidazole-containing compounds participate in diverse chemical reactions:

    Oxidation: Imidazoles can be oxidized to form imidazole-2-carboxylic acids.

    Reduction: Reduction of imidazoles leads to corresponding dihydroimidazoles.

    Substitution: Nucleophilic substitution reactions occur at the imidazole ring.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products depend on the reaction type and substituents present. For this compound, detailed information would require further research.

Scientific Research Applications

Chemistry:: Imidazole derivatives serve as building blocks for drug discovery due to their diverse reactivity and biological activity.

Biology and Medicine::

    Antibacterial: Some imidazole derivatives exhibit antibacterial properties.

    Antifungal: Imidazoles are used in antifungal medications.

    Anti-inflammatory: Certain imidazole-based drugs have anti-inflammatory effects.

    Other Applications: Imidazoles play roles in enzyme inhibition, coordination chemistry, and metal complexes.

Mechanism of Action

The precise mechanism of action for this compound would require specific research. Generally, imidazole-based drugs interact with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

Unfortunately, I don’t have a direct comparison for this specific compound. exploring related imidazole derivatives could highlight its uniqueness.

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

6-(2-methylimidazol-1-yl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c1-6-11-2-3-13(6)8-5-10-4-7(12-8)9(14)15/h2-5H,1H3,(H,14,15)

InChI Key

QAKNMQYHFRZRIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC(=CN=C2)C(=O)O

Origin of Product

United States

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